N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]isoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-17(15-13-4-2-1-3-12(13)5-7-19-15)20-8-9-22-11-21-14-6-10-25-16(14)18(22)24/h1-7,10-11H,8-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRHXUVAGKSXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-carboxylate
The thienopyrimidinone scaffold is constructed by reacting ethyl 2-aminothiophene-3-carboxylate with urea under acidic conditions (Scheme 1).
Procedure :
- Ethyl 2-aminothiophene-3-carboxylate (10 mmol) and urea (12 mmol) are refluxed in acetic acid (20 mL) for 6 hours.
- The reaction mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield 4-hydroxythieno[3,2-d]pyrimidin-4-one (82% yield).
Spectroscopic Validation :
- IR (KBr) : 3180 cm⁻¹ (NH), 1695 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.58 (d, J = 5.4 Hz, 1H, thiophene-H), 6.92 (d, J = 5.4 Hz, 1H, thiophene-H).
Functionalization of the Pyrimidinone Ring
Chlorination at Position 3
To introduce the ethylamine linker, the 3-position hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃).
Procedure :
- 4-Hydroxythieno[3,2-d]pyrimidin-4-one (5 mmol) is refluxed in POCl₃ (15 mL) for 4 hours.
- Excess POCl₃ is evaporated, and the residue is quenched with ice-water.
- The product, 3-chlorothieno[3,2-d]pyrimidin-4-one , is isolated by filtration (76% yield).
Synthesis of Isoquinoline-1-carboxamide
Friedel-Crafts Acylation of Isoquinoline
Isoquinoline-1-carboxylic acid is prepared via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Procedure :
- Isoquinoline (10 mmol) and acetyl chloride (12 mmol) are mixed in dichloromethane (DCM) at 0°C.
- AlCl₃ (15 mmol) is added gradually, and the mixture is stirred at room temperature for 24 hours.
- The product is hydrolyzed with ice-water, extracted with DCM, and purified by column chromatography to yield isoquinoline-1-carboxylic acid (65% yield).
Amide Coupling Reaction
Activation with EDCl/HOBt
The final step involves coupling the ethylamine-functionalized thienopyrimidinone with isoquinoline-1-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Procedure :
- Isoquinoline-1-carboxylic acid (2 mmol), EDCl (2.4 mmol), and HOBt (2.4 mmol) are dissolved in DMF (10 mL) and stirred at 0°C for 30 minutes.
- 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one (2 mmol) is added, and the reaction is stirred at room temperature for 24 hours.
- The mixture is poured into water, and the precipitate is filtered and recrystallized from ethanol to yield the target compound (58% yield).
Spectroscopic Validation :
- IR (KBr) : 3320 cm⁻¹ (NH), 1660 cm⁻¹ (C=O amide), 1615 cm⁻¹ (C=O pyrimidinone).
- ¹H NMR (DMSO-d₆) : δ 8.74 (s, 1H, isoquinoline-H), 8.45 (d, J = 8.0 Hz, 1H, isoquinoline-H), 8.30–7.95 (m, 4H, aromatic-H), 7.60 (d, J = 5.4 Hz, 1H, thiophene-H), 6.95 (d, J = 5.4 Hz, 1H, thiophene-H), 4.05 (t, J = 6.2 Hz, 2H, CH₂N), 3.45 (t, J = 6.2 Hz, 2H, CH₂NH).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Temperature Effects
- Coupling at 0°C reduced hydrolysis of the active ester intermediate.
Data Tables
Table 1. Yields and Physical Properties of Key Intermediates
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Hydroxythieno[3,2-d]pyrimidin-4-one | 82 | 285–287 |
| 3-Chlorothieno[3,2-d]pyrimidin-4-one | 76 | 192–194 |
| 3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one | 68 | 178–180 |
| Target Compound | 58 | 245–247 |
Table 2. Spectroscopic Data for Final Product
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3320 (NH), 1660 (C=O), 1615 (C=O) cm⁻¹ |
| ¹H NMR | δ 8.74 (s, 1H), 4.05 (t, 2H), 3.45 (t, 2H) |
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline moiety, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide with structurally related compounds:
Key Structural Differences and Implications
Core Heterocycle Variations: The target compound and its analogs in retain the thieno[3,2-d]pyrimidin-4-one core, whereas derivatives in use benzothieno[3,2-d]pyrimidin-4-one or thieno[2,3-d]pyrimidin-4-one scaffolds. These modifications alter electron density and steric bulk, influencing target selectivity . The benzothieno[3,2-d]pyrimidine derivatives in exhibit enhanced anti-inflammatory activity due to sulfonamide groups, which are absent in the target compound.
Substituent Effects: The ethyl-linked isoquinoline-1-carboxamide group in the target compound distinguishes it from acetamide () or hydrazone () derivatives. This substitution likely enhances blood-brain barrier penetration compared to polar sulfonamides in . The 7-(4-methoxyphenyl) group in improves solubility and c-Met kinase binding, whereas the isoquinoline in the target compound may favor interactions with hydrophobic enzyme pockets .
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a thieno-pyrimidine core fused with an isoquinoline moiety, which contributes to its diverse biological effects. The molecular formula is with a molecular weight of approximately 336.39 g/mol.
Antimicrobial Properties
Research indicates that compounds with thieno-pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives of thieno-pyrimidines have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
Studies have highlighted the potential anticancer properties of thieno-pyrimidine derivatives. The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation. For example, the inhibition of inosine monophosphate dehydrogenase (IMPDH), a target for cancer treatment, has been associated with compounds similar to this one.
Enzyme Inhibition
The compound's ability to inhibit various enzymes is crucial for its pharmacological profile. Enzymes such as PARP (poly(ADP-ribose) polymerase) are significant targets in cancer therapy due to their role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study demonstrated that thieno-pyrimidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents. |
| Anticancer Effects | Research on similar compounds showed that they induced apoptosis in breast cancer cell lines by modulating the PI3K/Akt signaling pathway. |
| Enzyme Targeting | Inhibition assays indicated that compounds related to this compound effectively inhibited PARP activity, leading to enhanced cytotoxicity in cancer models. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for DNA repair and synthesis.
- Induction of Apoptosis : Activation of apoptotic pathways can lead to programmed cell death in malignant cells.
- Antibacterial Mechanisms : Interference with bacterial metabolic processes contributes to its antimicrobial effects.
Q & A
Q. Basic
- MTT assay : Cytotoxicity in cancer cell lines (e.g., IC₅₀ values in MCF-7, HCT116) with 72-hour exposure .
- Kinase inhibition : Fluorescence-based assays (e.g., c-Met inhibition at 1 µM ATP) .
- Western blotting : Validates target modulation (e.g., phosphorylation inhibition of MET) .
How to resolve contradictions between in vitro potency and in vivo efficacy?
Advanced
Discrepancies often arise from pharmacokinetic factors. Solutions include:
- ADME studies : Microsomal stability tests (e.g., CYP3A4 metabolism rates) and solubility enhancement via PEG formulations (5→50 µg/mL) .
- Pharmacodynamic (PD) markers : Measure tumor biomarker reduction (e.g., 40% pMET decrease at 50 mg/kg) .
- Prodrug design : Phosphate esters improve oral bioavailability .
What computational methods predict target binding modes?
Q. Advanced
- Molecular docking : AutoDock Vina with crystal structures (e.g., c-Met PDB: 3LQ8) predicts binding poses (scores ≤ -9.2 kcal/mol correlate with sub-100 nM activity) .
- MD simulations : 100 ns simulations in GROMACS assess binding stability (RMSD < 2 Å acceptable) .
- MM-PBSA : Calculates interaction energies (e.g., ΔG = -45.2 kJ/mol for key hydrogen bonds) .
How to mitigate off-target effects in kinase profiling?
Q. Advanced
- Selective design : Replace benzothiazole with pyridine (analogue 7e reduces VEGFR2 inhibition from 78%→12%) .
- Alanine scanning : Identifies critical binding residues (e.g., MET Tyr1230) for selective optimization .
- Kinome-wide profiling : Screen against 400+ kinases to prioritize selective leads .
How is compound stability assessed under storage conditions?
Q. Basic
- Accelerated stability : HPLC monitoring at 40°C/75% RH for 4 weeks (>90% purity threshold) .
- Solution stability : PBS (pH 7.4) at 25°C with LC-MS analysis (<5% degradation over 72 hours) .
- Light protection : Amber vials prevent photodegradation .
What metabolomic approaches identify Phase I metabolites?
Q. Advanced
- LC-QTOF-MS : Detects N-dealkylation (+16 m/z) and hydroxylation (+16 m/z) in rat liver microsomes .
- CYP phenotyping : Isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) confirm metabolic pathways .
- Isotope labeling : ¹⁴C-tracing quantifies major metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
